Home > Products > Screening Compounds P2895 > MC-Val-Cit-PAB-duocarmycin (chloride)
MC-Val-Cit-PAB-duocarmycin (chloride) -

MC-Val-Cit-PAB-duocarmycin (chloride)

Catalog Number: EVT-8330250
CAS Number:
Molecular Formula: C54H65Cl2N9O9
Molecular Weight: 1055.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MC-Val-Cit-PAB-duocarmycin (chloride) is a sophisticated compound that serves as an agent-linker conjugate in the field of antibody-drug conjugates (ADCs). This compound combines the potent cytotoxic properties of duocarmycin, a well-known DNA minor groove-binding agent, with a linker designed to enhance the stability and efficacy of the drug when delivered to target cells. The full chemical name is 2-[(2S)-1-[(2S)-1-[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate chloride. This compound is classified under the category of antitumor agents due to its ability to induce cell death in malignant cells.

Source and Classification

MC-Val-Cit-PAB-duocarmycin (chloride) is derived from the natural product duocarmycin, which is known for its potent antitumor activity. The compound is synthesized through chemical modifications that enhance its properties as an ADC. It falls under the classification of small molecule drugs used in cancer therapy, specifically designed to target cancer cells while minimizing damage to healthy tissue.

Synthesis Analysis

Methods and Technical Details

The synthesis of MC-Val-Cit-PAB-duocarmycin involves several key steps:

  1. Linker Attachment: The first step typically involves attaching the mc-Val-Cit-PAB linker to the duocarmycin moiety. This linker is crucial for the stability and delivery of the drug payload.
  2. Chemical Reactions: The synthesis may include various reactions such as amide bond formation and carbamate synthesis. These reactions are carefully controlled to ensure high yields and purity of the final product.
  3. Purification: After synthesis, the compound is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels necessary for clinical applications.

Technical details regarding the specific conditions (e.g., temperature, solvent systems) used during these reactions are often proprietary or found in specialized literature focusing on ADC development.

Molecular Structure Analysis

Structure and Data

The molecular formula for MC-Val-Cit-PAB-duocarmycin (chloride) is C54H65Cl2N9O9, indicating a complex structure with multiple functional groups that contribute to its biological activity. The molecular weight is approximately 1030.56 g/mol.

The structure features:

  • A duocarmycin core that binds to DNA.
  • A linker composed of valine and citrulline residues that facilitate selective targeting.

The intricate arrangement of these components allows for effective interaction with cellular targets, leading to cytotoxic effects.

Chemical Reactions Analysis

Reactions and Technical Details

MC-Val-Cit-PAB-duocarmycin engages in several chemical reactions:

  1. DNA Binding: The active duocarmycin component binds covalently to DNA at minor grooves, leading to cross-linking and subsequent cell death.
  2. Release Mechanism: Upon internalization into cancer cells, the linker undergoes hydrolysis or enzymatic cleavage, releasing the duocarmycin moiety in its active form.
  3. Stability Studies: Research indicates that this compound exhibits improved stability in physiological conditions compared to other ADCs due to its hydrophilic nature imparted by the linker .
Mechanism of Action

Process and Data

The mechanism of action for MC-Val-Cit-PAB-duocarmycin involves:

  1. Targeting: The antibody component of an ADC binds specifically to cancer cell surface antigens.
  2. Internalization: Following binding, the ADC is internalized via endocytosis.
  3. Payload Release: Once inside the cell, lysosomal degradation occurs, releasing the duocarmycin which then interacts with DNA.
  4. Cell Death Induction: This interaction leads to DNA damage and ultimately triggers apoptosis in malignant cells .

The effectiveness of this mechanism relies on factors such as drug-antibody ratio and antigen density on tumor cells.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MC-Val-Cit-PAB-duocarmycin (chloride) exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water due to its hydrophobic nature.
  • Stability: Shows enhanced stability in blood circulation compared to other ADCs due to its unique linker design .
Applications

Scientific Uses

MC-Val-Cit-PAB-duocarmycin is primarily used in cancer therapy as part of ADC formulations targeting specific tumors. Its applications include:

  1. Antitumor Activity: Demonstrated potent cytotoxicity against various cancer cell lines.
  2. Research Tool: Utilized in studies exploring ADC mechanisms and improving drug delivery systems.
  3. Clinical Trials: Currently being evaluated in clinical settings for efficacy against solid tumors, showcasing potential for personalized medicine approaches .
Introduction to Antibody-Drug Conjugates (ADCs) and Duocarmycin Derivatives

Historical Development of Duocarmycins in Targeted Cancer Therapy

Duocarmycins are ultrapotent cytotoxic agents originally isolated from Streptomyces bacteria. Duocarmycin A was first identified in 1988 from Streptomyces strain DO-88 near Mount Fuji, Japan, followed by the discovery of duocarmycin stable agent (DSA) in 1990 from Streptomyces strain DO-113 near Kyoto. These compounds exhibited picomolar cytotoxicity due to their unique mechanism of irreversible DNA minor-groove alkylation at adenine N3 positions, disrupting replication and transcription [7]. Early synthetic analogues like adozelesin and bizelesin advanced to clinical trials in the 1990s but faced limitations due to systemic toxicity and narrow therapeutic indices. This prompted research into structural simplification while retaining bioactivity, leading to synthetic analogues such as cyclopropabenzindole and cyclopropapyrroloindole scaffolds. These efforts established structure-activity relationships showing that the (S)-configured cyclopropane electrophile was essential for DNA alkylation, while modifications to the DNA-binding subunit modulated sequence selectivity [1].

The evolution of duocarmycins progressed through three phases:

  • Structure-Activity Relationship Studies (1980s–2000s): Systematic exploration of segment A (alkylating unit) and segment B (DNA-binding unit) established cyclopropabenzindole as a tractable pharmacophore with retained potency [1].
  • Prodrug Development (2000s–2010s): Seco-duocarmycin derivatives featuring masked phenol groups (e.g., seco-DSA) were designed for tumor-specific activation via enzymatic cleavage or pH-sensitive cyclization [1] [7].
  • Antibody-Drug Conjugates (2010s–Present): Conjugation of synthetic duocarmycin analogues to monoclonal antibodies improved tumor targeting. This culminated in the clinical advancement of several ADCs, including trastuzumab duocarmazine (SYD985) [4] [10].

Table 1: Key Milestones in Duocarmycin Development

YearDevelopmentSignificance
1988Isolation of duocarmycin AIdentified natural lead compound with picomolar cytotoxicity
1990Discovery of duocarmycin stable agent (DSA)Most potent natural analogue; basis for synthetic optimization
1995First total synthesis of cyclopropabenzindoleEnabled structure-activity relationship studies
2012Seco-duocarmycin prodrug designsIntroduced tunable activation for targeted therapy
2020sClinical trials of duocarmycin-based ADCsValidated targeted delivery approach (e.g., SYD985, BYON3521)

Rationale for ADC Linker-Payload Design in Oncology

The design of antibody-drug conjugates requires synergistic optimization of three components: the antibody (targeting), linker (stability), and payload (cytotoxicity). Duocarmycins exemplify ideal ADC payloads due to their:

  • Sub-nanomolar Potency: IC~50~ values of 0.01–0.1 nM against diverse cancer cell lines, surpassing conventional chemotherapeutics [1] [7].
  • Bystander Effect: Released payloads diffuse into neighboring tumor cells, overcoming antigen heterogeneity [4] [10].
  • Mechanistic Differentiation: Adenine alkylation avoids cross-resistance with guanine-targeting agents (e.g., temozolomide) [7].

Linker chemistry must balance systemic stability with intracellular payload release. Cleavable linkers exploit physiological differences between circulation (neutral pH, low proteases) and tumor cells (acidic endosomes, high cathepsins). For duocarmycins, protease-cleavable linkers are optimal due to:

  • Controlled Activation: Seco-duocarmycins require enzymatic unmasking to generate the active cyclopropane form [1].
  • Tumor-Specific Release: Lysosomal proteases (e.g., cathepsin B) selectively cleave peptide-based linkers [3] [6].

Table 2: Payload Characteristics Influencing ADC Design

ParameterDuocarmycin DerivativesConventional Payloads (e.g., MMAE)
Cytotoxic Potency (IC~50~)0.01–0.1 nM0.1–1 nM
TargetDNA minor groove (adenine N3)Microtubules/DNA
Resistance MechanismLow (novel alkylation mechanism)Common (efflux pumps/tubulin mutations)
Bystander EffectHigh (membrane-permeable)Variable

Physicochemical properties—particularly lipophilicity—directly impact ADC pharmacokinetics. High hydrophobicity increases aggregation and hepatic clearance, reducing tumor exposure. Seco-duocarmycins exhibit moderate log P values (2.5–3.5), necessitating hydrophilic linkers (e.g., polyethylene glycol) or reduced drug-to-antibody ratios to optimize stability [5] [10].

Role of MC-Val-Cit-PAB Linker in ADC Architecture

The maleimidocaproyl-valine-citrulline-para-aminobenzyloxycarbonyl (MC-Val-Cit-PAB) linker is a protease-sensitive conjugation system critical for duocarmycin-based ADCs. Its modular domains serve distinct functions:

  • Maleimidocaproyl (MC): Thiol-reactive group enabling cysteine-directed antibody conjugation via Michael addition, forming stable thioether bonds [9].
  • Valine-Citrulline (Val-Cit): Dipeptide substrate for cathepsin B, a lysosomal protease overexpressed in tumors. Cleavage occurs between citrulline and PAB [3] [6].
  • para-Aminobenzyloxycarbonyl (PAB): Self-immolative spacer undergoing 1,6-elimination post-cleavage, releasing free duocarmycin payloads [4].

Table 3: MC-Val-Cit-PAB Linker Components and Functions

DomainChemical StructureFunction
MaleimidocaproylMaleimide-C~6~H~12~-Conjugation to antibody cysteine residues
Val-CitL-Valyl-L-citrullineCathepsin B cleavage site
PABp-AminobenzyloxycarbonylSelf-immolative spacer; releases free payload upon dipeptide cleavage

Recent innovations address limitations of traditional Val-Cit linkers:

  • cathepsin B Selectivity: Standard Val-Cit is cleaved by multiple cathepsins (B, L, K), risking off-target payload release. Incorporating cyclobutane-1,1-dicarboxamide (cBu) before citrulline (cBu-Cit) enhances selectivity for cathepsin B over other proteases (>75% inhibition with cathepsin B inhibitors vs. <15% for Val-Cit) [3] [6].
  • Steric Shielding: The caproyl spacer minimizes steric hindrance between the antibody and cleavage site, facilitating enzyme access [9].

In duocarmycin ADCs like SYD985, the MC-Val-Cit-PAB linker enables tumor-specific activation: After antigen-mediated internalization, lysosomal cathepsin B cleaves the Val-Cit bond. Subsequent PAB spacer decomposition releases seco-duocarmycin, which undergoes spontaneous cyclization to form the active DNA-alkylating agent [4] [10]. This design exemplifies rational linker-payload engineering to maximize therapeutic index.

Properties

Product Name

MC-Val-Cit-PAB-duocarmycin (chloride)

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl-[2-[[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-5-yl]oxy]ethyl]-dimethylazanium;chloride

Molecular Formula

C54H65Cl2N9O9

Molecular Weight

1055.1 g/mol

InChI

InChI=1S/C54H64ClN9O9.ClH/c1-33(2)50(61-46(66)14-6-5-9-24-62-47(67)21-22-48(62)68)52(70)60-42(13-10-23-57-54(56)72)51(69)58-37-17-15-34(16-18-37)32-64(3,4)25-26-73-38-19-20-41-35(27-38)28-43(59-41)53(71)63-31-36(30-55)49-40-12-8-7-11-39(40)45(65)29-44(49)63;/h7-8,11-12,15-22,27-29,33,36,42,50H,5-6,9-10,13-14,23-26,30-32H2,1-4H3,(H7-,56,57,58,59,60,61,65,66,69,70,71,72);1H/t36-,42+,50+;/m1./s1

InChI Key

UNCKJRMATSMWHA-QMUBXYOZSA-N

SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+](C)(C)CCOC2=CC3=C(C=C2)NC(=C3)C(=O)N4CC(C5=C4C=C(C6=CC=CC=C65)O)CCl)NC(=O)CCCCCN7C(=O)C=CC7=O.[Cl-]

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+](C)(C)CCOC2=CC3=C(C=C2)NC(=C3)C(=O)N4CC(C5=C4C=C(C6=CC=CC=C65)O)CCl)NC(=O)CCCCCN7C(=O)C=CC7=O.[Cl-]

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+](C)(C)CCOC2=CC3=C(C=C2)NC(=C3)C(=O)N4C[C@H](C5=C4C=C(C6=CC=CC=C65)O)CCl)NC(=O)CCCCCN7C(=O)C=CC7=O.[Cl-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.